molecular formula C14H8Cl3FN2O2 B3040834 N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 243962-99-4

N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide

Cat. No.: B3040834
CAS No.: 243962-99-4
M. Wt: 361.6 g/mol
InChI Key: WOUDAEMCYBFHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is a synthetic acrylamide derivative characterized by a pyridyl-phenoxy backbone and a trichloroacrylamide moiety. The compound features a 4-fluorophenoxy group attached to the 2-position of a pyridine ring, with the N1-position substituted by the trichloroacrylamide chain (Fig. 1, ).

Properties

IUPAC Name

2,3,3-trichloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2O2/c15-11(12(16)17)13(21)20-10-2-1-7-19-14(10)22-9-5-3-8(18)4-6-9/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUDAEMCYBFHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated pyridine derivative to form the 4-fluorophenoxy-pyridine intermediate.

    Introduction of the Trichloroacrylamide Group: The intermediate is then subjected to a reaction with trichloroacrylamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacrylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with fewer chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trichloroacrylamide moiety.

Scientific Research Applications

Chemistry: N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated and pyridyl groups make it suitable for use in fluorescence-based assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenoxy and pyridyl groups allow it to bind to these targets with high affinity, leading to modulation of their activity. The trichloroacrylamide moiety may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Analog: Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)

Structural Differences :

  • Pyr3 incorporates a pyrazole ring substituted with a trifluoromethyl group and an ester-linked carboxylate, unlike the pyridyl-phenoxy backbone of the target compound. Both share the 2,3,3-trichloroacrylamide moiety, critical for bioactivity .

Fluorophenoxy-Containing Acrylamides

Example 1 : 3-[4-(Tert-butyl)phenyl]-N-(4-fluorophenyl)acrylamide (CAS 298215-23-3)

  • Structure : Lacks the pyridyl and trichloro groups but retains the fluorophenyl-acrylamide backbone.

Example 2 : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide (CAS 146781-29-5)

  • Structure: Features a benzodioxin ring instead of pyridyl-phenoxy. The dihydrobenzodioxin may confer antioxidant properties but alters target selectivity .

Trichloroacrylamide Derivatives with Heterocyclic Cores

Example : N1-(3-chloro-1H-indazol-5-yl)-2,3,3-trichloroacrylamide (C10H5Cl4N3O)

  • Structure: Replaces the pyridyl-phenoxy group with an indazole ring. The indazole core is associated with kinase inhibition (e.g., c-Kit), suggesting divergent therapeutic targets compared to the pyridyl-based compound .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Target/Activity References
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide 385.6 (estimated) Pyridyl, 4-fluorophenoxy, trichloroacrylamide Putative TRPC3 modulation (inferred)
Pyr3 429.7 Pyrazole, trifluoromethyl, trichloroacrylamide TRPC3 blockade; anti-fibrotic, neuroprotective
3-[4-(Tert-butyl)phenyl]-N-(4-fluorophenyl)acrylamide 297.4 Tert-butyl, fluorophenyl Not specified; structural analog
N1-(3-chloro-1H-indazol-5-yl)-2,3,3-trichloroacrylamide 341.4 Indazole, trichloroacrylamide Potential kinase inhibition

Key Research Findings and Implications

  • Role of Trichloroacrylamide Moiety : The 2,3,3-trichloroacrylamide group is critical in TRPC3 inhibition, as seen in Pyr3. This suggests the target compound may share similar ion channel modulation capabilities .
  • Structural Optimization: Substitution patterns (e.g., trifluoromethyl in Pyr3 vs. fluorophenoxy in the target compound) highlight the balance between target affinity, metabolic stability, and solubility .

Biological Activity

N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is a synthetic organic compound notable for its unique structure, which includes a fluorophenoxy group, a pyridyl ring, and a trichloroacrylamide moiety. This compound has garnered attention for its potential biological activity, particularly in the context of enzyme interactions and signal transduction pathways.

  • Molecular Formula : C14H8Cl3FN2O2
  • Molecular Weight : 361.58 g/mol
  • CAS Number : 243962-99-4

Target Enzymes

This compound is believed to interact with specific enzymes involved in various biochemical pathways. Notably, similar compounds have been shown to target mitogen-activated protein kinases (MAPKs), which play critical roles in cellular signaling processes associated with growth, differentiation, and apoptosis.

Biochemical Interactions

The compound's biological activity is largely attributed to its ability to bind to active sites of enzymes through various interactions:

  • Covalent bonding
  • Hydrogen bonding
  • Hydrophobic interactions

These interactions can alter the catalytic activities of enzymes and influence cellular metabolic pathways.

Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies on related compounds have demonstrated their capacity to inhibit MAPK pathways, suggesting potential applications in cancer therapy and other diseases characterized by dysregulated signaling.

Case Studies

  • Anticancer Activity : A study investigating similar compounds showed significant inhibition of cancer cell proliferation through MAPK pathway modulation. The compound's structure may provide a basis for developing novel anticancer agents.
  • Enzyme Interaction : In vitro assays have demonstrated that related compounds can effectively bind to and inhibit enzymes involved in metabolic pathways. This suggests that this compound could be further explored for its enzyme inhibitory properties.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureContains fluorophenoxy and trichloroacrylamide moieties
N1-[2-(4-fluorophenoxy)-3-pyridyl]-3-phenylacrylamideN/ALacks trichloro group; different biological targets
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2-methylacrylamideN/AContains methyl instead of trichloro group

In Vitro Studies

Recent studies have highlighted the compound's potential in biochemical assays:

  • Fluorescence-based assays : Leveraging its fluorinated structure for tracking interactions with biological macromolecules.
  • Metabolic pathway analysis : Investigating the compound's role in modulating key metabolic enzymes.

Future Directions

The ongoing research into this compound suggests promising avenues for drug development:

  • Targeting specific cancers : By focusing on MAPK pathways.
  • Exploration of enzyme inhibitors : Further studies could elucidate its efficacy against various enzymes implicated in disease states.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with nucleophilic substitution to introduce the 4-fluorophenoxy group to the pyridine ring, followed by acrylamide formation via coupling with trichloroacryloyl chloride. Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) principles to minimize side products . For example, demonstrates acryloyl chloride coupling under controlled stoichiometry (1:1 molar ratio) in anhydrous conditions, achieving >80% yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC.

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Resolve aromatic protons (e.g., pyridyl and fluorophenoxy signals) and confirm acrylamide geometry (trans/cis) via coupling constants .
  • HRMS : Validate molecular weight and isotopic patterns.
  • XRD : If crystalline, use single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry, as exemplified in for structurally analogous compounds.

Q. What stability considerations are critical during storage and handling?

  • Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the trichloroacrylamide group. Avoid exposure to moisture or strong bases, which may degrade the acrylamide moiety. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize kinase inhibition assays (e.g., IC50 determination) due to the compound’s structural similarity to pyridyl-acrylamide kinase inhibitors (). Use fluorescence-based ATP competition assays with recombinant kinases. Validate cytotoxicity in cell lines (e.g., HEK293) via MTT assays at concentrations ≤10 µM.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps of the trichloroacrylamide group, identifying electrophilic regions for nucleophilic attack (e.g., cysteine residues in kinases). Molecular dynamics (MD) simulations (e.g., using GROMACS) can predict binding kinetics to target proteins, as suggested by ’s quantum chemical reaction path methods.

Q. How to resolve contradictions in experimental vs. theoretical reactivity data?

  • Methodology : Cross-validate discrepancies using:

  • Kinetic Studies : Compare experimental activation energies (from Arrhenius plots) with computed transition-state energies (DFT).
  • Isotopic Labeling : Trace reaction intermediates (e.g., 18O labeling for hydrolysis pathways) to confirm mechanisms .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets ().

Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?

  • Methodology : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution positions. For example, highlights fluorophenoxy-directed C–H activation in similar scaffolds. Screen catalysts (e.g., Pd/Cu bimetallic systems) under microwave irradiation to enhance reaction rates and selectivity.

Q. How to integrate multi-spectroscopic data for mechanistic elucidation?

  • Methodology : Combine:

  • IR Spectroscopy : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) to monitor acrylamide stability.
  • NMR Titration : Map binding interactions with biomolecules (e.g., serum albumin) via chemical shift perturbations.
  • MS/MS Fragmentation : Identify reactive intermediates in situ ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
Reactant of Route 2
Reactant of Route 2
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.